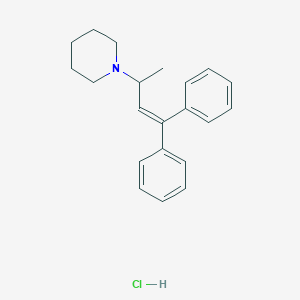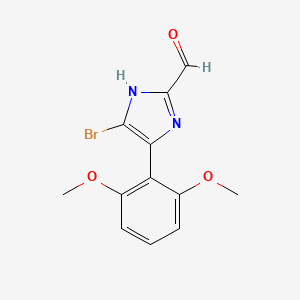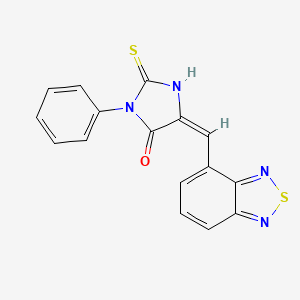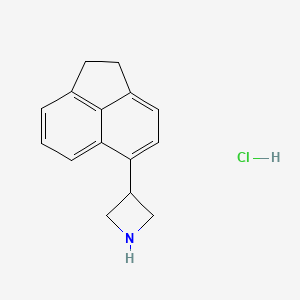
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride is a chemical compound with the molecular formula C₂₁H₂₅N • HCl and a molecular weight of 327.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4,4-diphenylbut-3-en-2-yl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-diphenylbut-3-en-2-one and piperidine.
Reaction Conditions: The 4,4-diphenylbut-3-en-2-one is reacted with piperidine under controlled conditions to form the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride can be compared with other similar compounds, such as:
1-(4,4-Diphenyl-3-butenyl)piperidine Hydrochloride: This compound has a similar structure but differs in the position of the double bond.
Piperidine Impurity D: Another related compound used in various research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C21H26ClN |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-(4,4-diphenylbut-3-en-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,17-18H,4,9-10,15-16H2,1H3;1H |
InChI Key |
GZXIKZIWKIFKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)





![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)



